6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C23H17F2N3O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.12888312 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. Studies have focused on designing, synthesizing, and evaluating these compounds for their potential as anticancer agents. For instance, novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and tested against human cervix, lung, prostate, and mouse embryo fibroblasts cancer cell lines, showing moderate to good cytotoxicity with some compounds outperforming standard drugs like etoposide (Alam et al., 2017).
Material Science and Photophysical Properties
Pyrazolo[3,4-b]pyridine derivatives have also been explored in material science, particularly in the development of organic light-emitting diodes (OLEDs) and mechanoluminescent materials. For example, Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates exhibit distinctive photophysical properties, including mechanoluminescence and concentration-dependent photoluminescence, making them suitable for high-efficiency OLED applications (Huang et al., 2013).
Synthetic Methodologies and Chemical Reactions
The synthesis and reactivity of pyrazolo[3,4-b]pyridine compounds are of significant interest in organic chemistry, providing insights into novel synthetic methodologies and reaction mechanisms. For example, the synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives highlight the utility of pyrazole-based pyrimidine scaffolds in drug design due to their pharmacological potentials (Ajani et al., 2019).
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O2/c24-22(25)16-11-17(14-8-9-18-19(10-14)30-12-29-18)26-23-20(16)21(13-6-7-13)27-28(23)15-4-2-1-3-5-15/h1-5,8-11,13,22H,6-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDTBGEWCDJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)F)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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